N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid is a compound with a unique structure that combines a thiazole ring, an azetidine ring, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of appropriate precursors, such as β-amino alcohols or β-amino acids, under suitable conditions.
Coupling of Thiazole and Azetidine Rings: The thiazole and azetidine rings are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Trifluoroacetic Acid Moiety: The trifluoroacetic acid moiety can be introduced by treating the intermediate compound with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoroacetic acid moiety.
Scientific Research Applications
N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole ring can interact with aromatic residues in the target protein, while the azetidine ring can form hydrogen bonds with polar residues. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide: Lacks the trifluoroacetic acid moiety.
N-(1,3-Thiazol-2-yl)azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the amide.
2-(1,3-Thiazol-2-yl)azetidine: Lacks the carboxamide and trifluoroacetic acid moieties.
Uniqueness
N-(1,3-Thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid is unique due to the presence of all three functional groups: the thiazole ring, the azetidine ring, and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)azetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.C2HF3O2/c11-6(5-3-8-4-5)10-7-9-1-2-12-7;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVAVQRSGRBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NC2=NC=CS2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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